

# synthesis of pinacolone from pinacol diol

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## Compound of Interest

Compound Name: Pinacolone

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An In-depth Technical Guide to the Synthesis of **Pinacolone** from Pinacol Diol

## Introduction

The pinacol-**pinacolone** rearrangement is a cornerstone reaction in organic chemistry for the acid-catalyzed conversion of a 1,2-diol (vicinal diol) to a ketone or aldehyde.<sup>[1][2][3]</sup> First described by Wilhelm Rudolph Fittig in 1860, this reaction is a classic example of a carbocation rearrangement, specifically a 1,2-rearrangement.<sup>[1][3][4]</sup> The reaction derives its name from the archetypal conversion of pinacol (2,3-dimethyl-2,3-butanediol) into **pinacolone** (3,3-dimethyl-2-butanone).<sup>[1][5]</sup>

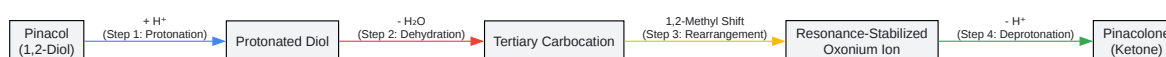
**Pinacolone** is a valuable chemical intermediate and solvent.<sup>[6][7]</sup> It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals (such as fungicides, herbicides, and pesticides), and fragrances.<sup>[3][7][8]</sup> This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data for professionals in research and chemical development.

## Reaction Mechanism: The Pinacol Rearrangement

The mechanism of the pinacol-**pinacolone** rearrangement proceeds through a four-step sequence involving a carbocation intermediate. The driving force for the rearrangement is the formation of a stable oxonium ion, which is more stable than the initial tertiary carbocation due to the complete octet on all atoms.<sup>[1]</sup>

The four primary steps are:

- Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a better leaving group (water).<sup>[3][5]</sup>
- Dehydration: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation.<sup>[3][5]</sup>
- 1,2-Alkyl Shift: An alkyl group (in this case, a methyl group) from the adjacent carbon migrates to the electron-deficient carbocation center. This is the key rearrangement step.<sup>[1][5]</sup>
- Deprotonation: The oxygen atom's lone pair forms a pi bond with the adjacent carbocation, creating a resonance-stabilized oxonium ion. A water molecule then deprotonates this intermediate to yield the final ketone product, **pinacolone**, and regenerates the acid catalyst.<sup>[5][9]</sup>



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Caption: The four-step mechanism of the pinacol rearrangement.

## Experimental Protocols

The following protocol is a standard laboratory procedure for the synthesis of **pinacolone**, adapted from established methods.<sup>[10]</sup>

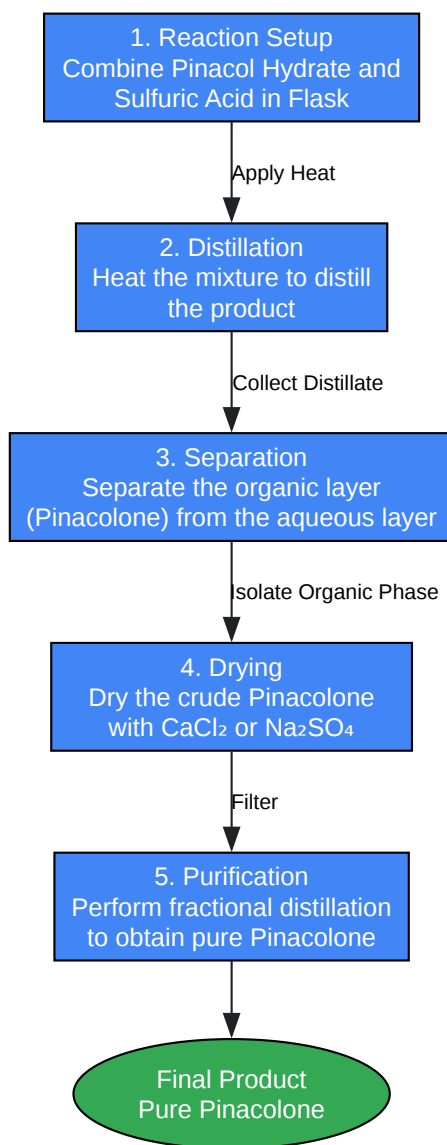
## Materials and Equipment

- Reactants: Pinacol hydrate ( $\text{C}_6\text{H}_{14}\text{O}_2 \cdot 6\text{H}_2\text{O}$ ), concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , 98%) or 6N  $\text{H}_2\text{SO}_4$ .
- Drying Agent: Anhydrous calcium chloride ( $\text{CaCl}_2$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Glassware: 2-L round-bottomed flask, dropping funnel, condenser, distillation apparatus, separatory funnel.

- Heating: Heating mantle or water bath.[11]
- Safety: Lab coat, safety goggles, gloves. The reaction should be performed in a well-ventilated fume hood.

## Synthesis Procedure

The overall workflow involves reaction, distillation, separation, and purification.



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Caption: General experimental workflow for **pinacolone** synthesis.

## Step-by-Step Method

- **Reaction:** In a 2-L round-bottomed flask, place 750 g of 6 N sulfuric acid.[\[10\]](#) Add 250 g of pinacol hydrate to the acid.[\[10\]](#)
- **Distillation:** Assemble a distillation apparatus connected to the flask. Heat the mixture and distill until the volume of the upper organic layer in the distillate no longer increases. This typically takes 15-20 minutes.[\[10\]](#)
- **Separation:** Transfer the distillate to a separatory funnel. Separate the upper **pinacolone** layer from the lower aqueous layer.
- **Recycling (Optional but Recommended for Scale-up):** Return the aqueous layer to the reaction flask. Add 60 cc of concentrated sulfuric acid and another 250 g portion of pinacol hydrate. Repeat the distillation. This process can be repeated to process larger quantities of the starting material.[\[10\]](#)
- **Drying:** Combine all collected organic fractions and dry them over anhydrous calcium chloride or sodium sulfate.[\[10\]](#)
- **Purification:** Filter the dried liquid to remove the drying agent. Purify the crude **pinacolone** by fractional distillation. Collect the fraction boiling between 103–107 °C.[\[10\]](#) The expected yield for this procedure is between 65–72%.[\[10\]](#)

## Quantitative Data

### Physical Properties of Reactant and Product

This table summarizes the key physical properties of pinacol and **pinacolone**.

Property	Pinacol (C <sub>6</sub> H <sub>14</sub> O <sub>2</sub> )	Pinacolone (C <sub>6</sub> H <sub>12</sub> O)
Molar Mass	118.17 g/mol [12][13]	100.16 g/mol [12][13]
State	White Solid[3]	Colorless Liquid[3]
Melting Point	40–43 °C[12][13]	-52.5 °C[12][13]
Boiling Point	171–172 °C[12][13]	106 °C[12][13]
Density	0.967 g/mL[12][13]	0.801 g/mL[12][13]
Water Solubility	Soluble in hot water[12]	2.44 g/100 mL[12]

## Reaction Conditions and Reported Yields

The yield of **pinacolone** is dependent on the reaction conditions, including the acid catalyst used and the procedure.

Acid Catalyst	Reaction Conditions	Reported Yield (%)	Reference
6 N Sulfuric Acid	Distillation of pinacol hydrate with acid	65–72%	[10]
Sulfuric Acid	Treatment of pinacol with H <sub>2</sub> SO <sub>4</sub>	~70%	[14]
50% Phosphoric Acid	Boil for 3-4 hours	60–65%	[10]
Hydrated Oxalic Acid	Boil for 3-4 hours	60–65%	[10]
Sulfuric Acid	Lab experiment with 3g pinacol	54.68%	[12]
Sulfuric Acid	Lab experiment with 1.5g pinacol	36.35%	[15]

## Spectroscopic Data for Pinacolone

Characterization of the final product is typically performed using spectroscopic methods.

Spectroscopy	Key Features for Pinacolone (C <sub>6</sub> H <sub>12</sub> O)
IR Spectroscopy	Strong C=O (ketone) stretch around 1705-1715 cm <sup>-1</sup> . Absence of the broad O-H stretch (from pinacol) around 3200-3600 cm <sup>-1</sup> . <sup>[12]</sup>
<sup>1</sup> H NMR	Two signals: a singlet for the nine protons of the three equivalent methyl groups (tert-butyl group, ~1.2 ppm) and a singlet for the three protons of the acetyl methyl group (~2.1 ppm).
<sup>13</sup> C NMR	Four signals: C=O carbon (~212 ppm), quaternary carbon (~45 ppm), tert-butyl methyl carbons (~27 ppm), and acetyl methyl carbon (~24 ppm). <sup>[16]</sup>
Mass Spectrometry	Molecular ion (M <sup>+</sup> ) peak at m/z = 100. <sup>[17][18]</sup> A prominent base peak at m/z = 57, corresponding to the stable tert-butyl cation [(CH <sub>3</sub> ) <sub>3</sub> C] <sup>+</sup> . <sup>[18]</sup>

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Address: 3281 E Guasti Rd

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